

An In-depth Technical Guide to the Thermodynamic Properties of D-Iditol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Iditol*

Cat. No.: *B3030399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, holds interest within various scientific domains, including pharmaceutical development and biochemical research. A comprehensive understanding of its thermodynamic properties is crucial for applications ranging from drug formulation and stability to metabolic pathway analysis. This technical guide provides a summary of the available physicochemical data for **D-Iditol** and its common isomers, D-sorbitol and D-mannitol, due to the limited availability of specific experimental thermodynamic data for **D-Iditol**. This document also outlines the standard experimental protocols for determining such properties and presents a relevant metabolic pathway involving iditol.

Introduction

D-Iditol is a polyol and an isomer of more common sugar alcohols like sorbitol and mannitol.[1] [2] It serves as a chiral molecule in chemical synthesis and has been investigated for its role in biological systems, including its accumulation in galactokinase deficiency.[2][3] Understanding the thermodynamic parameters of **D-Iditol**, such as its enthalpy of formation, entropy, and heat capacity, is essential for predicting its behavior in various chemical and biological processes, including dissolution, crystallization, and metabolic transformations.

While experimental thermodynamic data for **D-Iditol** are scarce in publicly available literature, the properties of its isomers, D-sorbitol and D-mannitol, have been extensively studied. This

guide presents a comparative overview of this data to provide a foundational understanding for researchers.

Physicochemical and Comparative Thermodynamic Data

This section summarizes the known physicochemical properties of **D-Iditol** and the detailed thermodynamic data for its isomers, D-sorbitol and D-mannitol.

Table 1: General Physicochemical Properties of D-Iditol

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₄ O ₆	[1] [4]
Molar Mass	182.17 g/mol	[5]
CAS Number	25878-23-3	[1] [4]
Melting Point	74-78 °C	
Boiling Point	230 °C	[5]
Appearance	White to off-white crystalline powder	TCI

Table 2: Comparative Thermodynamic Data of D-Iditol Isomers (D-Sorbitol and D-Mannitol)

Thermodynamic Property	D-Sorbitol	D-Mannitol	Units	Source(s)
Standard Enthalpy of Formation (Solid, 298.15 K)	-1353.7 ± 1.4	-1353.7 (approx.)	kJ/mol	[6]
Enthalpy of Combustion (Solid, 298.15 K)	-3009.4 ± 1.4	-3025 ± 2	kJ/mol	[6][7]
Constant Pressure Heat Capacity (Solid, 298.15 K)	Not explicitly stated	239.00	J/mol·K	[7]

Note: The standard enthalpy of formation for D-mannitol is noted as being similar to D-sorbitol. Specific values with error margins were not found in the immediate search results.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic properties of polyols like **D-Iditol** involves several key experimental techniques. The following protocols are standard in the field and have been used to characterize its isomers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring changes in heat flow associated with thermal transitions in a material.

- Objective: To determine the melting point, enthalpy of fusion, and heat capacity.
- Methodology:
 - A small, precisely weighed sample (typically 1-10 mg) of the substance is hermetically sealed in an aluminum pan.

- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The temperature of the sample and reference is increased at a constant rate (e.g., 10 K/min).
- The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- The melting point is identified as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area of the peak.
- Heat capacity can be determined by comparing the heat flow to that of a known standard, such as sapphire.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity over a range of temperatures.

- Objective: To obtain precise heat capacity data as a function of temperature.
- Methodology:
 - A known mass of the sample is placed in a calorimeter vessel, which is then sealed.
 - The calorimeter is placed within an adiabatic shield, and the system is cooled to the starting temperature (e.g., with liquid nitrogen).
 - A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
 - The system is allowed to reach thermal equilibrium.
 - The temperature increase is precisely measured.

- The heat capacity is calculated from the electrical energy supplied and the resulting temperature change.
- This process is repeated over the desired temperature range.

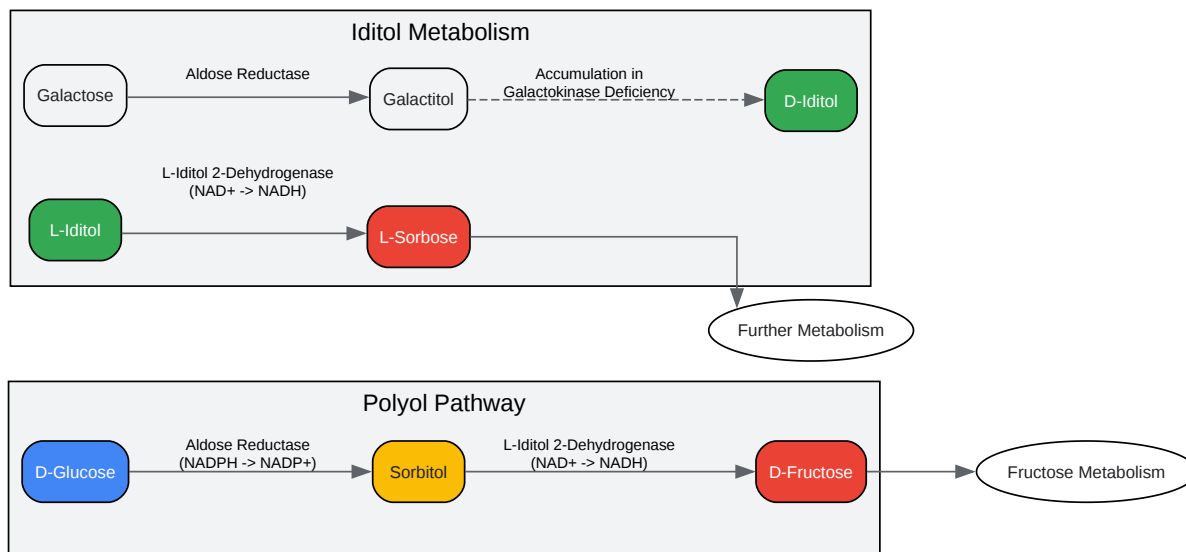
Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion.

- Objective: To measure the heat released during the complete combustion of the substance.
- Methodology:
 - A weighed sample is placed in a crucible inside a high-pressure vessel (the "bomb").
 - The bomb is filled with pure oxygen under high pressure.
 - The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
 - The sample is ignited electrically.
 - The temperature change of the water is measured to determine the heat released during combustion.
 - The enthalpy of combustion is calculated from this heat release, taking into account the heat capacity of the calorimeter system.

Metabolic Pathway of Iditol

D-Iditol and its stereoisomer L-Iditol are involved in the polyol pathway, which is linked to fructose and mannose metabolism. A key enzyme in this pathway is L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the interconversion of sorbitol to fructose and L-iditol to L-sorbose. The accumulation of iditol has been noted in conditions such as galactokinase deficiency.[2]



[Click to download full resolution via product page](#)

Metabolic pathway showing the involvement of iditol isomers.

Conclusion

While specific experimental thermodynamic data for **D-Iditol** remains limited, this guide provides a framework for understanding its likely properties through the analysis of its well-characterized isomers, D-sorbitol and D-mannitol. The detailed experimental protocols offer a clear path for researchers to determine these crucial parameters. The provided metabolic pathway diagram situates **D-Iditol** within its biological context, highlighting its relevance in metabolic studies. Further experimental investigation into the thermodynamic properties of **D-Iditol** is warranted to support its application in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Iditol - Wikipedia [en.wikipedia.org]
- 3. D-Iditol | 25878-23-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. D-Iditol | 25878-23-3 | MI07130 | Biosynth [biosynth.com]
- 6. Sorbitol [webbook.nist.gov]
- 7. D-Mannitol [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of D-Iditol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030399#thermodynamic-data-for-d-iditol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com